molecular formula C10H14O2 B14725111 Octahydronaphthalene-2,3-dione CAS No. 6635-50-3

Octahydronaphthalene-2,3-dione

Cat. No.: B14725111
CAS No.: 6635-50-3
M. Wt: 166.22 g/mol
InChI Key: XPTOEZHFSNIFGD-UHFFFAOYSA-N
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Description

Octahydronaphthalene-2,3-dione is a bicyclic organic compound with the molecular formula C10H14O2. It is a derivative of naphthalene, where the aromatic rings are fully hydrogenated, and two ketone groups are present at the 2 and 3 positions. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octahydronaphthalene-2,3-dione can be synthesized through various methods. One common approach involves the hydrogenation of naphthalene derivatives under high pressure and temperature in the presence of a catalyst such as palladium or nickel. Another method includes the Diels-Alder reaction followed by oxidation to introduce the ketone functionalities .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes use continuous flow reactors to maintain high efficiency and yield. The reaction conditions are carefully controlled to ensure complete hydrogenation and selective oxidation .

Chemical Reactions Analysis

Types of Reactions: Octahydronaphthalene-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Octahydronaphthalene-2,3-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of octahydronaphthalene-2,3-dione involves its interaction with specific molecular targets. The ketone groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can undergo redox reactions, affecting cellular pathways and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Octahydronaphthalene-2,3-dione is unique due to its specific placement of ketone groups, which imparts distinct reactivity and biological activity compared to other naphthalene derivatives. Its fully hydrogenated structure also makes it more stable and less aromatic, influencing its chemical behavior .

Properties

CAS No.

6635-50-3

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1,4,4a,5,6,7,8,8a-octahydronaphthalene-2,3-dione

InChI

InChI=1S/C10H14O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h7-8H,1-6H2

InChI Key

XPTOEZHFSNIFGD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CC(=O)C(=O)CC2C1

Origin of Product

United States

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